molecular formula C6H4ClNaO2S B6320523 Sodium 3-chlorobenzenesulfinate CAS No. 15946-37-9

Sodium 3-chlorobenzenesulfinate

Cat. No. B6320523
Key on ui cas rn: 15946-37-9
M. Wt: 198.60 g/mol
InChI Key: UOTGBXBCOKAEKI-UHFFFAOYSA-M
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Patent
US08394836B2

Procedure details

A solution of 3-chlorobenzenesulfonyl chloride (3.0 g) in dioxane (40 mL) was treated with a mixture of sodium hydrogen carbonate (2.7 g), sodium sulfite (3.6 g) and water (20 mL), and the resulting mixture was stirred at 75° C. for 30 minutes. The mixture was cooled to room temperature and concentrated under reduced pressure. The residue was triturated with ethanol to afford the title compound as a white solid (0.20 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])O.[Na+:16].S([O-])([O-])=O.[Na+].[Na+].O>O1CCOCC1>[Na+:16].[Cl:1][C:2]1[CH:3]=[C:4]([S:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
2.7 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 75° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Na+].ClC=1C=C(C=CC1)S(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 7.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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